Cas no 7651-65-2 (Propargyl Methanethiosulfonate)

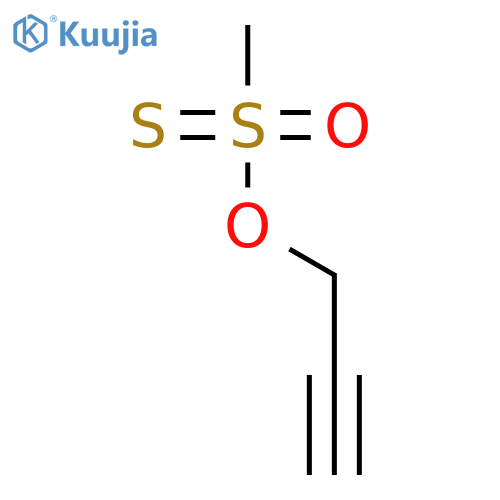

7651-65-2 structure

商品名:Propargyl Methanethiosulfonate

Propargyl Methanethiosulfonate 化学的及び物理的性質

名前と識別子

-

- Propargyl Methanethiosulfonate

- methyl-oxo-prop-2-ynoxy-sulfanylidene-λ<sup>6</sup>-sulfane

- Propargyl Methanethi

- Propargyl-methylthiolsulfonat

- AKOS030254494

- 7651-65-2

- DTXSID30703719

- 1-methyl-1-(prop-2-yn-1-yloxy)-1

- methyl-oxo-prop-2-ynoxy-sulfanylidene-lambda6-sulfane

- O-(Prop-2-yn-1-yl) methanesulfonothioate

- O-Prop-2-yn-1-yl methanesulfonothioate

- E?-disulfen-1-one

- FT-0674062

- DB-266658

-

- インチ: InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3

- InChIKey: YBOQOUQQSZCWJK-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=S)OCC#C

計算された属性

- せいみつぶんしりょう: 149.98100

- どういたいしつりょう: 149.98092178g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- あんていせい: Moisture and Light Sensitive

- PSA: 66.77000

- LogP: 1.44360

Propargyl Methanethiosulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P767300-100mg |

Propargyl Methanethiosulfonate |

7651-65-2 | 100mg |

$460.00 | 2023-05-17 | ||

| TRC | P767300-25mg |

Propargyl Methanethiosulfonate |

7651-65-2 | 25mg |

$138.00 | 2023-05-17 | ||

| A2B Chem LLC | AE06918-250mg |

PROPARGYL METHANETHIOSULFONATE |

7651-65-2 | 250mg |

$3800.00 | 2024-04-19 | ||

| TRC | P767300-50mg |

Propargyl Methanethiosulfonate |

7651-65-2 | 50mg |

$ 253.00 | 2023-09-06 | ||

| TRC | P767300-250mg |

Propargyl Methanethiosulfonate |

7651-65-2 | 250mg |

$1108.00 | 2023-05-17 | ||

| TRC | P767300-10mg |

Propargyl Methanethiosulfonate |

7651-65-2 | 10mg |

$ 98.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212590-50 mg |

Propargyl Methanethiosulfonate, |

7651-65-2 | 50mg |

¥3,685.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212590-50mg |

Propargyl Methanethiosulfonate, |

7651-65-2 | 50mg |

¥3685.00 | 2023-09-05 | ||

| A2B Chem LLC | AE06918-100mg |

PROPARGYL METHANETHIOSULFONATE |

7651-65-2 | 100mg |

$2400.00 | 2024-04-19 |

Propargyl Methanethiosulfonate 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

2. Water

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

7651-65-2 (Propargyl Methanethiosulfonate) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬